Acetoxyisovalerylalkannin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

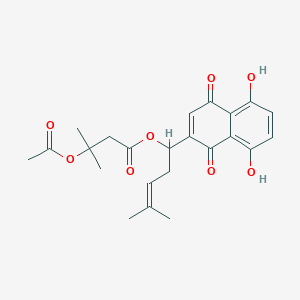

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to β-Acetoxyisovalerylalkannin

A comprehensive overview for researchers, scientists, and drug development professionals

[TOC]

Executive Summary

β-Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone compound, primarily isolated from the roots of plants belonging to the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon. As a derivative of the well-studied shikonin/alkannin enantiomeric pair, it has garnered significant interest for its diverse pharmacological activities. This technical guide provides a detailed examination of β-acetoxyisovalerylalkannin, focusing on its chemical properties, biological activities, and mechanism of action, with a particular emphasis on its potent anti-inflammatory effects. This document synthesizes the available scientific literature to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical and Physical Properties

β-Acetoxyisovalerylalkannin is classified as a quinone and is characterized by its naphthazarin skeleton. It typically presents as a red powder or oil.

| Property | Value | Source |

| IUPAC Name | [1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | PubChem |

| Molecular Formula | C23H26O8 | PubChem |

| Molecular Weight | 430.45 g/mol | PubChem |

| Appearance | Red powder or oil | Commercial Suppliers |

| Purity | ≥ 98% | Commercial Suppliers |

| CAS Number | 69091-17-4 | Commercial Suppliers |

Biological Activity and Mechanism of Action

β-Acetoxyisovalerylalkannin exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It also demonstrates potential as an antineoplastic, antimicrobial, and antiviral agent, largely extrapolated from studies on its parent compound, shikonin, and related derivatives.

Anti-Inflammatory and Anti-proliferative Activity

In vitro studies utilizing human immortalized keratinocytes (HaCaT cells) have demonstrated that β-acetoxyisovalerylalkannin exerts significant anti-inflammatory and anti-proliferative effects. It effectively reduces abnormal cell proliferation and inflammatory responses, making it a promising candidate for mitigating skin inflammation-related damage.[1][2]

β-Acetoxyisovalerylalkannin has been shown to inhibit the proliferation and migration of HaCaT cells in a dose-dependent manner.

| Concentration | Effect on HaCaT Cell Proliferation | Effect on HaCaT Cell Migration |

| 4 µmol·L⁻¹ | Statistically significant inhibition | Statistically significant inhibition |

| 8 µmol·L⁻¹ | Stronger statistically significant inhibition | Stronger statistically significant inhibition |

Data extrapolated from graphical representations in Ma et al., 2025.

The compound induces apoptosis in HaCaT cells, contributing to its anti-proliferative effects.[1] Flow cytometry analysis has shown a dose-dependent increase in the apoptotic rate of HaCaT cells upon treatment with β-acetoxyisovalerylalkannin.

| Concentration | Percentage of Apoptotic HaCaT Cells (Early + Late Apoptosis) |

| 0 µmol·L⁻¹ (Control) | ~5% |

| 4 µmol·L⁻¹ | ~15% |

| 8 µmol·L⁻¹ | ~25% |

Estimated from flow cytometry plots in Ma et al., 2025.

β-Acetoxyisovalerylalkannin significantly downregulates the mRNA levels of several pro-inflammatory markers in HaCaT cells, including CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB.[2]

| Inflammatory Marker | Fold Change in mRNA Expression (8 µmol·L⁻¹ treatment vs. induced control) |

| CXCL1 | ~0.4-fold |

| CXCL2 | ~0.5-fold |

| CXCL8 | ~0.6-fold |

| CCL20 | ~0.5-fold |

| IFN-γ | ~0.6-fold |

| MCP-1 | ~0.5-fold |

| TNF-α | ~0.4-fold |

| NF-κB | ~0.7-fold |

Data are estimations based on the graphical data presented in Ma et al., 2025, and represent a significant downregulation.

Signaling Pathways

The primary mechanism of action for the anti-inflammatory and anti-proliferative effects of β-acetoxyisovalerylalkannin involves the modulation of the MAPK/STAT3 signaling pathway.[1][2]

β-Acetoxyisovalerylalkannin inhibits the phosphorylation of key proteins in the MAPK and STAT3 pathways within HaCaT cells. This inhibition leads to the observed anti-inflammatory and anti-proliferative effects.

| Protein | Effect of β-acetoxyisovalerylalkannin (8 µmol·L⁻¹) |

| p-P38 | Significant decrease in phosphorylation |

| p-ERK1/2 | Significant decrease in phosphorylation |

| p-STAT3 | Significant decrease in phosphorylation |

Qualitative data from Western blot analysis in Ma et al., 2025.

Metabolic Pathways

Non-targeted metabolomics has revealed that β-acetoxyisovalerylalkannin can modulate several metabolic pathways in HaCaT cells, including arginine and proline metabolism, glutathione metabolism, and glycine, serine, and threonine metabolism.[2] These alterations likely contribute to its overall protective effects against skin inflammation.

Antineoplastic, Antimicrobial, and Antiviral Activities

While specific studies on β-acetoxyisovalerylalkannin are limited, extensive research on its parent compound, shikonin, and other derivatives suggests potent antineoplastic, antimicrobial, and antiviral properties.

-

Antineoplastic Activity: Shikonin and its derivatives are known to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] The proposed mechanisms include the induction of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of various signaling pathways.

-

Antimicrobial Activity: Extracts from Arnebia euchroma, a source of β-acetoxyisovalerylalkannin, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Derivatives of alkannin and shikonin have shown particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

-

Antiviral Activity: Naphthoquinones from Lithospermum erythrorhizon have reported antiviral activities. Shikonin has been shown to inhibit the replication of several viruses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of β-acetoxyisovalerylalkannin's biological activity.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: β-Acetoxyisovalerylalkannin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 4 and 8 µmol·L⁻¹). Control cells are treated with an equivalent concentration of DMSO.

Cell Proliferation Assay (CCK-8)

-

Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of β-acetoxyisovalerylalkannin or DMSO (control).

-

Incubate for specified time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

-

Treat HaCaT cells with β-acetoxyisovalerylalkannin for 48 hours.

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X binding buffer.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

-

Lyse treated HaCaT cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-P38, anti-P38, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).

Non-Targeted Metabolomics

-

Quench the metabolism of treated HaCaT cells rapidly and extract metabolites using a cold methanol/water solution.

-

Separate the metabolites using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).

-

Acquire data in both positive and negative ion modes.

-

Process the raw data using software such as XCMS for peak picking, alignment, and integration.

-

Identify differential metabolites by comparing the treated and control groups using statistical analysis (e.g., t-test, fold change analysis).

-

Perform pathway analysis using databases such as KEGG to identify affected metabolic pathways.

Synthesis

β-Acetoxyisovalerylalkannin is primarily a natural product. However, its synthesis can be approached through the semi-synthesis from its parent compound, shikonin. The general strategy involves the esterification of the side-chain hydroxyl group of shikonin.

Future Directions

The potent anti-inflammatory and anti-proliferative properties of β-acetoxyisovalerylalkannin, particularly in the context of skin diseases, make it a compelling candidate for further preclinical and clinical development. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of β-acetoxyisovalerylalkannin in animal models of inflammatory skin diseases.

-

Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of the compound.

-

Optimization of the chemical structure: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of other biological activities: Conducting detailed investigations into its potential antineoplastic, antimicrobial, and antiviral effects.

Conclusion

β-Acetoxyisovalerylalkannin is a promising natural product with well-defined anti-inflammatory and anti-proliferative activities, primarily mediated through the inhibition of the MAPK/STAT3 signaling pathway. Its ability to modulate cellular metabolism further underscores its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and potential application of this multifaceted compound.

References

Acetoxyisovalerylalkannin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a special focus on its role in the TGF-β/Smad3 signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Chemical Structure and Properties

β-Acetoxyisovalerylalkannin is a derivative of alkannin, a well-known natural pigment. Its chemical structure is characterized by a naphthoquinone core with a substituted side chain.

Chemical Structure:

The IUPAC name for β-acetoxyisovalerylalkannin is [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate[1].

Physicochemical and Spectroscopic Data:

A summary of the key physicochemical and computed properties of β-acetoxyisovalerylalkannin is provided in the table below. The compound typically presents as a red powder[2].

| Property | Value | Reference |

| Molecular Formula | C23H26O8 | [1][2][3] |

| Molecular Weight | 430.45 g/mol | [4] |

| Appearance | Red powder | [2] |

| Purity | >98% | [1] |

| Computed XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Exact Mass | 430.16276778 | [3] |

| Topological Polar Surface Area | 127 Ų | [3] |

Biological Activity and Signaling Pathways

β-Acetoxyisovalerylalkannin exhibits significant anti-inflammatory and wound-healing properties. Its mechanism of action has been linked to the modulation of key signaling pathways involved in inflammation and tissue repair.

Anti-inflammatory Effects

β-Acetoxyisovalerylalkannin has demonstrated potent anti-inflammatory activity. Studies have shown that it can suppress the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines. This modulation of the inflammatory response is crucial for its therapeutic potential.

TGF-β/Smad3 Signaling Pathway in Wound Healing

A key area of research for β-acetoxyisovalerylalkannin is its role in promoting the healing of venous ulcers. This has been attributed to its activation of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production, all of which are critical for wound healing.

Below is a diagram illustrating the activation of the TGF-β/Smad3 pathway by β-acetoxyisovalerylalkannin.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Acetoxyisovalerylalkannin: A Technical Guide to Its Natural Sources and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyisovalerylalkannin, a bioactive naphthoquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, quantitative analysis, and an exploration of its known biological activities, with a particular focus on its interaction with cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found primarily in the roots of various plant species belonging to the Boraginaceae family.[1][2] These plants have a long history of use in traditional medicine, and modern scientific investigations have identified a range of shikonin and alkannin derivatives, including this compound, as key bioactive constituents.

The principal natural sources identified in the literature are:

-

Arnebia euchroma : Commonly known as "Ratanjot," this plant is a well-documented source of this compound.[3] Studies have focused on both the wild plant and cell suspension cultures for the production of this and other related naphthoquinones.

-

Onosma paniculata : This species within the Boraginaceae family is also reported to contain this compound.

-

Other Boraginaceae Species : While specific quantitative data for this compound is not as readily available for other species, the broader class of shikonin and alkannin esters, to which it belongs, is found in genera such as Lithospermum, Alkanna, Anchusa, and Echium.[2]

Quantitative Analysis

The concentration of this compound can vary depending on the plant species, geographical location, and cultivation conditions. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound.

Table 1: Quantitative Data for this compound in Natural Sources

| Plant Source | Part of Plant | Analytical Method | Reported Concentration | Reference |

| Arnebia euchroma | Roots | HPLC | Varies among batches | [3] |

| Onosma paniculata | Roots | Not specified | Data not available |

Experimental Protocols

The extraction and isolation of this compound from its natural sources involve multi-step processes. The lipophilic nature of the compound dictates the use of organic solvents for extraction. Subsequent purification is typically achieved through various chromatographic techniques.

General Extraction of Shikonin Derivatives from Boraginaceae Roots

Several methods have been optimized for the extraction of shikonin and its derivatives, which can be adapted for this compound.

a) Ultrasound-Assisted Extraction (UAE):

This method is frequently employed to enhance extraction efficiency while minimizing the degradation of thermolabile compounds.[1][4]

-

Plant Material : Dried and powdered roots of the source plant.

-

Solvent : Ethanol, methanol, or a mixture of n-hexane and dichloromethane.[1]

-

Solid-to-Liquid Ratio : Typically ranges from 1:10 to 1:40 (g/mL).[1]

-

Ultrasonic Time : 30-90 minutes.[1]

-

Temperature : Maintained below 60°C to prevent degradation.[4]

-

Procedure :

-

The powdered root material is suspended in the chosen solvent at the specified ratio.

-

The mixture is subjected to ultrasonication for the designated time and at a controlled temperature.

-

The extract is then filtered to remove solid plant material.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

b) Supercritical CO2 Extraction:

This environmentally friendly technique utilizes supercritical carbon dioxide, often with a co-solvent, to extract the desired compounds.

-

Co-solvent : Methanol is often used as an entrainer to improve the extraction efficiency of moderately polar compounds like shikonin derivatives.

-

Procedure :

-

The pulverized root material is packed into an extraction vessel.

-

Supercritical CO2, with the methanolic entrainer, is passed through the vessel.

-

The pressure and temperature are controlled to optimize the extraction of the target compounds.

-

The extract is collected after depressurization, where CO2 becomes a gas and separates from the non-volatile extract.

-

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

A rapid preparative HPLC method has been developed for the isolation and purification of acetylshikonin and β-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma.[3] This method can be adapted for extracts from root material.

-

Stationary Phase : C18 column.[3]

-

Mobile Phase : Isocratic elution with acetonitrile/methanol (95:5 v/v).[3]

-

Flow Rate : Dependent on the preparative column dimensions.

-

Detection : UV-Vis detector at a wavelength appropriate for naphthoquinones (e.g., 520 nm).

-

Procedure :

-

The crude extract is dissolved in a suitable solvent and filtered.

-

The solution is injected onto the preparative HPLC system.

-

Fractions are collected based on the retention time of the target compound.

-

The purity of the collected fractions is assessed using analytical HPLC.

-

The solvent is evaporated to yield the purified this compound.

-

This method has been shown to yield compounds with over 98% purity.[3]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is another effective technique for the preparative isolation and purification of shikonin and its esters from extracts of Alkanna tinctoria roots and can be applied to other Boraginaceae species.[5] This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

Characterization

The structural elucidation of the isolated this compound is performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the characteristic absorption maxima of the naphthoquinone chromophore.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activity, particularly in the context of inflammatory skin diseases.

Anti-inflammatory Effects

In-vitro studies have demonstrated that this compound can suppress the proliferation and hypermigration of human keratinocytes (HaCaT cells) and induce apoptosis. It has also been shown to downregulate the mRNA levels of several inflammatory markers.

Inhibition of the MAPK/STAT3 Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival. The inhibition of this pathway by this compound leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in the inflammatory response.

Below is a diagram illustrating the inhibitory effect of this compound on the MAPK/STAT3 signaling pathway.

Caption: Inhibition of the MAPK/STAT3 signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, methods for its quantification and isolation, and its mechanism of action involving the inhibition of the MAPK/STAT3 signaling pathway. Further research into the specific molecular interactions and in-vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel pharmaceutical agent. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Pharmacological Significance of Boraginaceae with Special Insights into Shikonin and Its Potential in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

biosynthesis pathway of Acetoxyisovalerylalkannin

An In-depth Technical Guide to the Biosynthesis of Acetoxyisovalerylalkannin

Executive Summary: This document provides a comprehensive technical overview of the biosynthetic pathway of this compound, a complex naphthoquinone derivative produced in the roots of several species of the Boraginaceae family. The biosynthesis is a multi-stage process originating from primary metabolism, involving the convergence of the mevalonate (MVA) and phenylpropanoid pathways to form the core alkannin structure. Subsequent tailoring by specialized acyltransferases leads to the formation of diverse derivatives, including this compound. This guide details the precursor pathways, key enzymatic steps, and final acylation reactions. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in understanding and potentially engineering this valuable metabolic pathway.

Introduction to this compound

Alkannin, and its enantiomer shikonin, are potent bioactive naphthoquinone pigments found primarily in the root periderm of plants from the Boraginaceae family, such as Lithospermum erythrorhizon, Alkanna tinctoria, and Arnebia euchroma[1]. These compounds and their derivatives, collectively known as A/S, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, wound-healing, and anticancer properties[1][2]. This compound is one such derivative, an esterified form of the alkannin core, which contributes to the diverse phytochemical profile and therapeutic potential of these plants[3]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and industrial applications.

Overall Biosynthetic Pathway

The biosynthesis of this compound is an extension of the core shikonin/alkannin pathway. It begins with two primary precursors: Geranyl Pyrophosphate (GPP) , derived from the cytosolic Mevalonate (MVA) pathway, and p-Hydroxybenzoic Acid (PHB) , synthesized via the Phenylpropanoid pathway[1][4]. These precursors are condensed and cyclized to form the naphthoquinone scaffold, which is then hydroxylated to produce alkannin. Finally, a series of acylation steps attach the isovaleryl and acetyl moieties to yield the target compound.

Detailed Biosynthetic Stages

Precursor Supply: Geranyl Pyrophosphate (GPP) via the Mevalonate (MVA) Pathway

GPP, the C10 isoprenoid precursor, is synthesized in the cytosol through the MVA pathway. This pathway is considered the primary source of GPP for shikonin biosynthesis[5]. The process begins with the condensation of three acetyl-CoA molecules. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting step in this pathway[1][5].

Precursor Supply: p-Hydroxybenzoic Acid (PHB) via the Phenylpropanoid Pathway

The second precursor, PHB, is derived from L-phenylalanine via the phenylpropanoid pathway[1][5]. Key enzymes in this conversion include Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)[4]. The conversion of p-coumaroyl-CoA to PHB is a critical branch point leading towards naphthoquinone biosynthesis.

Formation of the Naphthoquinone Core

The dedicated shikonin/alkannin pathway begins with the condensation of PHB and GPP, a reaction catalyzed by the endoplasmic reticulum-bound p-hydroxybenzoate geranyltransferase (PGT)[1][6]. This forms 3-geranyl-4-hydroxybenzoic acid (GBA), which is subsequently converted to geranylhydroquinone (GHQ). A series of hydroxylation, oxidation, and cyclization reactions, involving multiple cytochrome P450 enzymes, transforms GHQ into the deoxyshikonin/deoxyalkannin intermediate, which is then hydroxylated to form the final shikonin/alkannin core.

Key Enzymes in Core Formation:

-

p-Hydroxybenzoate Geranyltransferase (PGT): Catalyzes the first committed step.

-

CYP76B100 / Geranylhydroquinone 3''-hydroxylase: Hydroxylates the geranyl side chain of GHQ at the C-3'' position to form 3''-hydroxy-geranylhydroquinone[1].

-

CYP76B101 & CYP76B74: Further oxidize the side chain, facilitating the cyclization required to form the naphthoquinone ring[1].

-

Polyphenol Oxidase (PPO): A copper-dependent enzyme implicated in the crucial naphthalene ring formation step[7][8].

-

Deoxyshikonin Hydroxylases (DSH1/DSH2): Catalyze the final hydroxylation to produce shikonin and its enantiomer, alkannin[1].

Final Tailoring Steps: Acylation of Alkannin

The structural diversity of A/S derivatives arises from the acylation of the side-chain hydroxyl group. This is catalyzed by members of the BAHD acyltransferase family. Two key enzymes identified in L. erythrorhizon are LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), which exhibit strong enantiomer specificity[1][9].

For the synthesis of this compound, a multi-step or multi-enzyme process is likely:

-

Isovalerylation: Alkannin is acylated by an alkannin O-acyltransferase using isovaleryl-CoA as the acyl donor, forming Isovalerylalkannin.

-

Hydroxylation: A subsequent hydroxylation may occur on the isovaleryl group, forming a β-hydroxyisovalerylalkannin intermediate.

-

Acetylation: This hydroxylated intermediate is then acetylated by an acyltransferase using acetyl-CoA as the donor to yield β-acetoxyisovalerylalkannin[3].

Recent research has also identified LeBAHD56, an acyltransferase capable of utilizing multiple acyl-CoA donors (including acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA) to acylate shikonin, highlighting the complexity and potential promiscuity of these tailoring enzymes[10].

Quantitative Analysis of the Pathway

Quantitative data on the kinetic properties of all enzymes in the pathway are not fully available. However, studies involving genetic modification and inhibitor application have provided valuable insights into metabolic flux and product accumulation.

| Parameter | Value / Observation | Organism / Condition | Reference |

| Shikonin Production | Reduced upon downregulation of LeGPPS (geranyl diphosphate synthase). | L. erythrorhizon hairy roots | [6] |

| Shikonin Production | Increased by 73-108% in LeGPPS-RNAi lines when treated with fosmidomycin (MEP pathway inhibitor), indicating the MVA pathway is the primary GPP source. | L. erythrorhizon hairy roots | [6] |

| Acetylshikonin Production | Increased 2.1-fold with overexpression of EpGHQH1 (geranylhydroquinone 3″-hydroxylase). | Echium plantagineum | |

| Acetylshikonin Content | Significantly increased in LeBAHD1/LeSAT1 overexpression lines. | L. erythrorhizon hairy roots | [11] |

| Acetylshikonin Content | Significantly decreased in LeBAHD1/LeSAT1 knockout lines. | L. erythrorhizon hairy roots | [11] |

| Isovalerylshikonin Content | Highest content observed in E. italicum compared to other Echium species. | Echium italicum | [12] |

| pH Optimum | Maximum acetylshikonin production observed at pH 9.5 in cell culture. | Arnebia euchroma | [1] |

Key Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of biochemical assays, metabolomics, and molecular biology techniques.

Metabolite Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying shikonin/alkannin and their derivatives.

-

Principle: Reverse-phase chromatography separates compounds based on their polarity. A C18 column is typically used with a mobile phase gradient of an acidified aqueous solvent and an organic solvent. Detection is performed using a UV/Vis or photodiode array (PDA) detector at a characteristic wavelength for naphthoquinones (e.g., 520 nm).

-

Sample Preparation: Roots are dried, powdered, and extracted with a solvent like ethanol or chloroform. The extract is filtered and may be concentrated before injection[13].

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm particle size)[13].

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1 M acetic acid)[13]. A common isocratic mixture is 70:30 (v/v) acetonitrile:0.1 M acetic acid[13].

-

Flow Rate: 1.0 mL/min[13].

-

Detection: 520 nm[12].

-

Quantification: Based on a standard curve generated from purified reference compounds (e.g., acetylshikonin, isovalerylshikonin)[13].

-

Gene Function Analysis using CRISPR/Cas9

The CRISPR/Cas9 system has been successfully applied in L. erythrorhizon to validate the function of genes in the A/S pathway.

-

Principle: The Cas9 nuclease is guided by a specific single-guide RNA (sgRNA) to a target gene, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation and gene knockout.

-

Workflow:

-

sgRNA Design: Design sgRNAs targeting a specific exon of the gene of interest (e.g., LePPO1 or LeBAHD1)[7][11].

-

Vector Construction: Clone the sgRNA and Cas9 expression cassettes into a binary vector suitable for Agrobacterium-mediated transformation.

-

Transformation: Introduce the vector into Agrobacterium rhizogenes. Use the transformed Agrobacterium to infect leaf or stem explants of L. erythrorhizon to induce hairy root formation[11].

-

Screening: Select transformed hairy roots (often using a fluorescent marker).

-

Genotyping: Extract genomic DNA from hairy root lines, PCR amplify the target region, and use Sanger sequencing to confirm the presence of mutations[11].

-

Phenotyping: Perform metabolite analysis (e.g., via HPLC) on the confirmed knockout lines and compare the shikonin derivative profile to wild-type or empty-vector controls to determine the effect of the gene knockout[11].

-

Transcriptome Analysis (RNA-Seq)

RNA-sequencing is used to identify candidate genes by comparing gene expression levels between shikonin-producing and non-producing tissues or conditions.

-

Principle: RNA is extracted from different samples (e.g., root periderm vs. inner root tissue), converted to cDNA, sequenced, and the resulting reads are mapped to a reference genome or assembled de novo. Differential expression analysis identifies genes that are significantly up- or down-regulated in correlation with shikonin production[6].

-

Experimental Design: Compare high-production vs. low-production conditions, such as:

-

Analysis: Co-expression network analysis can be used to identify clusters of genes that are transcriptionally coordinated with known pathway genes (like LeGPPS or LePGT1), revealing novel candidates for uncharacterized steps[6].

Conclusion

The biosynthesis of this compound is a complex, highly regulated process that builds upon the conserved shikonin/alkannin pathway. While the core pathway from primary metabolites to the naphthoquinone scaffold is increasingly well-understood, the final tailoring steps that generate the vast diversity of A/S derivatives are an active area of research. The identification of specific and promiscuous BAHD acyltransferases has been a significant advancement. Future work combining multi-omics approaches, advanced genetic engineering tools like CRISPR/Cas9, and detailed enzymatic characterization will be essential to fully elucidate the network, understand its regulation, and harness its potential for producing high-value medicinal compounds.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vivo transgenic studies confirm the critical acylation function of LeBAHD56 for shikonin in Lithospermum erythrorhizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-Wide Identification of LeBAHDs in Lithospermum erythrorhizon and In Vivo Transgenic Studies Confirm the Critical Roles of LeBAHD1/LeSAT1 in the Conversion of Shikonin to Acetylshikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. turkjps.org [turkjps.org]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Isolation of Acetoxyisovalerylalkannin from Arnebia euchroma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Acetoxyisovalerylalkannin, a significant naphthoquinone derivative found in the medicinal plant Arnebia euchroma. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

Arnebia euchroma, a member of the Boraginaceae family, is a well-known medicinal plant used in traditional medicine. Its roots are a rich source of naphthoquinone pigments, primarily shikonin and its derivatives, which are responsible for the plant's wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among these derivatives, this compound (also known as β-acetoxyisovalerylshikonin) is a compound of significant interest for its potential therapeutic applications. The precise and efficient isolation of this compound is crucial for further pharmacological studies and drug development.

This guide focuses on the established methods for extracting and purifying this compound from both plant material and cell suspension cultures of Arnebia euchroma.

Extraction Methodologies

The initial step in the isolation of this compound involves the extraction of crude naphthoquinones from the source material. Several methods have been employed for the extraction of shikonin and its derivatives from Arnebia euchroma.

Homogenate Extraction

An efficient method for extracting shikonin and its derivatives involves homogenate extraction. This technique has been optimized to provide high extraction efficiency in a short amount of time.[3] Key parameters that influence the extraction yield include the choice of solvent, extraction time, and the liquid-to-solid ratio.[3]

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is another effective method for obtaining shikonin derivatives from Arnebia euchroma roots.[4][5] This technique utilizes ultrasonic waves to facilitate the release of target compounds from the plant matrix. The efficiency of UAE is dependent on factors such as ultrasonic power, temperature, extraction time, particle size of the plant material, and the liquid-to-solid ratio.[4] The addition of surfactants has also been shown to significantly increase the extraction yield.[5]

Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Following the initial crude extraction, preparative HPLC is a highly effective method for the isolation and purification of individual shikonin derivatives, including this compound, to a high degree of purity.[1][6]

Experimental Protocol for Preparative HPLC

This protocol is adapted from a validated method for the rapid preparative HPLC separation of acetylshikonin and β-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma.[1]

1. Sample Preparation:

- The crude extract obtained from Arnebia euchroma is dissolved in the mobile phase.

- The solution is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

- Column: C18 reversed-phase column.[1]

- Mobile Phase: Acetonitrile/Methanol (95:5, v/v).[1][6]

- Flow Rate: 0.6 mL/min.[6]

- Mode: Isocratic.[1][6]

- Detection Wavelength: 520 nm (for naphthoquinones).

- Temperature: Ambient.

3. Fraction Collection:

- The eluent is monitored, and fractions corresponding to the peak of β-acetoxyisovalerylshikonin are collected.

- The identity and purity of the collected fraction are confirmed using analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

4. Post-Purification:

- The solvent from the collected fractions is evaporated under reduced pressure to yield the purified compound.

Quantitative Data

The following table summarizes the quantitative data associated with the HPLC purification of β-acetoxyisovalerylshikonin.[1]

| Parameter | Value |

| Purity of Isolated Compound | >98% |

| Limit of Detection (LOD) | 0.146 µg/mL |

| Limit of Quantification (LOQ) | 0.487 µg/mL |

| Recovery | 94.7 - 96.8% |

| Repeatability (%RSD) | 1.27 |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Arnebia euchroma.

Caption: Workflow for the isolation of this compound.

Biological Activity and Future Directions

While this guide focuses on the isolation of this compound, it is important to note the significant biological activities of shikonin derivatives. These compounds have demonstrated a range of pharmacological effects, and further research into the specific mechanisms of action of this compound is warranted. For instance, the related compound isovalerylshikonin has been shown to act as a resistance-modifying agent in drug-resistant Staphylococcus aureus by suppressing the expression of the MsrA efflux pump.[7] Investigating similar mechanisms for this compound could open new avenues for its therapeutic application.

The successful isolation of pure this compound using the methods described herein is a critical first step for in-depth biological and pharmacological evaluation, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isovalerylshikonin, a new resistance-modifying agent from Arnebia euchroma, supresses antimicrobial resistance of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: β-Acetoxyisovalerylalkannin (CAS Number: 69091-17-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

β-Acetoxyisovalerylalkannin , also known as Beta-Acetoxyisovalerylshikonin, is a naturally occurring naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, most notably Arnebia euchroma.[1] This compound is a member of the shikonin family, which is renowned for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. β-Acetoxyisovalerylalkannin, as a specific ester of alkannin, contributes to the overall therapeutic effects of extracts derived from these plants. Its chemical structure and properties are detailed in the table below.

| Property | Value | Reference |

| CAS Number | 69091-17-4 | [1][2][3][4][5][6][7] |

| Synonyms | Beta-Acetoxyisovalerylshikonin, (1S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-(acetyloxy)-3-methylbutanoate | [1][6] |

| Molecular Formula | C23H26O8 | [1][2][3][4][5][7] |

| Molecular Weight | 430.45 g/mol | [1][2][4] |

| Appearance | Red powder or oil | [2][3][6] |

| Purity | Typically ≥ 98% | [3][5][6] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |

| Storage | Store at -20°C, protected from light | [1] |

Biological Activity and Mechanism of Action

β-Acetoxyisovalerylalkannin has demonstrated significant potential in the modulation of key signaling pathways involved in inflammation and tissue repair. Its primary mechanisms of action revolve around the regulation of the TGF-β/Smad3 and MAPK/STAT3 signaling cascades.

Wound Healing via TGF-β/Smad3 Pathway Activation

β-Acetoxyisovalerylalkannin has been shown to promote the healing of pressure-induced venous ulcers. This therapeutic effect is attributed to its ability to activate the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. Activation of this pathway is crucial for various stages of wound healing, including cell proliferation, migration, and extracellular matrix deposition.

TGF-β/Smad3 Signaling Pathway

References

- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Acetoxyisovalerylalkannin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental methodologies and quantitative data are presented to support further research and development in the fields of dermatology and oncology.

Core Biological Activities

Current research indicates that β-Acetoxyisovalerylalkannin, a prominent isomer, exhibits significant anti-inflammatory and anti-proliferative properties. The primary focus of existing studies has been on its effects on human keratinocytes and melanoma cells.

Anti-Inflammatory and Cytotoxic Effects on Human Keratinocytes (HaCaT Cells)

In vitro studies on the immortalized human keratinocyte cell line, HaCaT, have demonstrated that β-Acetoxyisovalerylalkannin can suppress cell proliferation and migration while inducing apoptosis.[1] These effects are particularly relevant to inflammatory skin diseases characterized by hyperproliferation of keratinocytes.

Quantitative Data Summary

The following table summarizes the observed effects of β-Acetoxyisovalerylalkannin on HaCaT cells. It is important to note that precise IC50 values were not explicitly stated in the primary literature; the values presented here are estimated from graphical representations of dose-response curves.

| Biological Activity | Cell Line | Parameter | Result | Concentration Range Tested |

| Cytotoxicity | HaCaT | Estimated IC50 | ~20 µM | 0 - 40 µM |

| Anti-proliferative | HaCaT | Inhibition of Colony Formation | Significant reduction | 10 - 40 µM |

| Anti-migratory | HaCaT | Inhibition of Wound Healing | Significant inhibition | 10 - 40 µM |

| Apoptosis Induction | HaCaT | Increased Apoptotic Rate | Dose-dependent increase | 10 - 40 µM |

| Anti-inflammatory | HaCaT | Downregulation of mRNA levels (CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, NF-κB) | Significant reduction | Not specified |

Antitumor Activity on Human Melanoma Cells

Recent studies have explored the potential of β-Acetoxyisovalerylalkannin as an anti-cancer agent. In vitro experiments on human melanoma cell lines A375 and U918 have shown that it inhibits cell proliferation and induces apoptosis. This is mediated through the induction of reactive oxygen species (ROS) and mitochondrial depolarization, leading to the activation of caspase-9 and caspase-3.[2]

Quantitative Data Summary

| Biological Activity | Cell Lines | Key Findings |

| Anti-proliferative | A375, U918 | Inhibition of cell proliferation |

| Apoptosis Induction | A375, U918 | Increased late apoptosis rate |

| Mechanism of Action | A375, U918 | Induction of ROS, mitochondrial depolarization, regulation of BAX/Bcl-2, increased cleaved caspase-9 and -3 |

Signaling Pathway Analysis: Inhibition of the MAPK/STAT3 Pathway

A key mechanism underlying the anti-inflammatory and anti-proliferative effects of β-Acetoxyisovalerylalkannin in HaCaT cells is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is crucial in regulating inflammation and cell proliferation. β-Acetoxyisovalerylalkannin has been shown to decrease the phosphorylation of key proteins in this cascade, including p38, ERK1/2, and STAT3.

Caption: MAPK/STAT3 Signaling Pathway Inhibition by β-Acetoxyisovalerylalkannin.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

Cell Culture

-

Cell Line: Human immortalized keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxic effect of a compound on cell proliferation.

Caption: Workflow for the CCK-8 Cell Viability Assay.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Preparation: HaCaT cells are seeded and treated with β-Acetoxyisovalerylalkannin for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.

-

Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated and total proteins of the MAPK/STAT3 pathway.

-

Cell Lysis: HaCaT cells are treated with β-Acetoxyisovalerylalkannin, and total protein is extracted using lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated p38, ERK1/2, and STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, particularly its β-isomer, demonstrates significant potential as a therapeutic agent for inflammatory skin diseases and certain types of cancer. Its ability to inhibit the MAPK/STAT3 signaling pathway provides a clear mechanistic basis for its anti-proliferative and pro-apoptotic effects. Further research is warranted to fully elucidate its therapeutic efficacy, safety profile, and potential for clinical application. The detailed methodologies and data presented in this guide aim to facilitate these future investigations.

References

The Core Mechanism of Action of Acetoxyisovalerylalkannin and Related Shikonin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative mechanism of action of Acetoxyisovalerylalkannin, a derivative of the naphthoquinone compound shikonin. Due to a lack of specific literature on this compound, this document extrapolates its mechanism based on the well-documented activities of structurally similar shikonin derivatives, such as acetylshikonin and β,β-dimethylacrylshikonin. Shikonin and its derivatives are renowned for their potent anti-inflammatory and anti-cancer properties, which are attributed to their influence on key cellular signaling pathways.[1][2]

Anti-inflammatory Mechanism of Action

Shikonin and its derivatives exert significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK pathway.[3][4][5]

1.1. Inhibition of the NF-κB Signaling Pathway

The canonical anti-inflammatory mechanism of shikonin derivatives involves the suppression of the NF-κB pathway.[3] Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), shikonin derivatives intervene at a critical point in this pathway. They inhibit the proteasome-mediated degradation of IκB-α, the inhibitory protein of NF-κB.[3] This stabilization of IκB-α prevents the nuclear translocation of the p65 subunit of NF-κB.[3] Consequently, the transcription of pro-inflammatory genes, including TNF-α, IL-6, and various matrix metalloproteinases (MMPs), is significantly reduced.[3][4] Some studies also indicate that acetylshikonin can inhibit the phosphorylation of IκBα and IKKα/β, further preventing NF-κB activation.[6]

1.2. Modulation of the MAPK Signaling Pathway

Shikonin derivatives have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the inflammatory response.[4][5] Specifically, β,β-dimethylacrylshikonin has been observed to inhibit this pathway.[5] In human chondrocytes, shikonin was found to slightly alter the phosphorylation level of ERK.[4]

Anti-Cancer Mechanism of Action: Induction of Apoptosis

A primary anti-cancer mechanism of shikonin derivatives is the induction of programmed cell death, or apoptosis, in various cancer cell lines.[7][8] This is predominantly achieved through the intrinsic, mitochondria-mediated pathway.

2.1. Intrinsic Apoptotic Pathway

The induction of apoptosis by acetylshikonin and other derivatives is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[6][9] This oxidative stress leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[5]

In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[7] Caspase-3 is responsible for the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[7]

The process is also regulated by the Bcl-2 family of proteins. Shikonin derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, XIAP, and cIAP-2, while upregulating pro-apoptotic proteins such as Bax and Bak.[5][10]

2.2. Cell Cycle Arrest

In addition to apoptosis, shikonin derivatives can induce cell cycle arrest in cancer cells. For instance, acetylshikonin has been shown to cause S phase arrest in human leukemia K562 cells.[6] Other derivatives have been found to induce G2/M phase arrest.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on shikonin derivatives.

Table 1: IC50 Values of Shikonin Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Shikonin | HC and pCH-OA | 1.2 ± 0.1 | [4] |

| Compound 40 (Shikonin derivative) | HeLa | 1.26 - 18.50 | [7] |

| Compound 40 (Shikonin derivative) | HepG2 | 1.26 - 18.50 | [7] |

| Compound 40 (Shikonin derivative) | MCF-7 | 1.26 - 18.50 | [7] |

Table 2: Anti-inflammatory Activity of Shikonin Derivatives

| Compound | Model | Dosage | Effect | Reference |

| Acetylshikonin | Carrageenan-induced rat paw edema | ED50 of 6.91 mg/kg (p.o.) | Anti-inflammatory agent | [11] |

| Shikonin | Sepsis-induced acute liver injury | 50 mg/kg | Treatment of inflammation | [2] |

| Shikonin | Acetaminophen-induced acute liver injury | 50 mg/kg | Treatment of inflammation | [2] |

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of shikonin derivatives on cancer cells.

-

Methodology:

-

Seed cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the shikonin derivative for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

4.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after treatment with a shikonin derivative.

-

Methodology:

-

Treat cells with the desired concentration of the shikonin derivative for a specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

4.3. Western Blot Analysis

-

Objective: To detect the expression levels of proteins involved in signaling pathways (e.g., NF-κB, apoptosis-related proteins).

-

Methodology:

-

Treat cells with the shikonin derivative and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and mechanism of novel shikonin derivatives as potent anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Apoptosis induced by β,β-dimethylacrylshikonin is associated with Bcl-2 and NF-κB in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

Delving into the Anti-inflammatory Potential of β-Acetoxyisovalerylalkannin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammatory skin diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of β-acetoxyisovalerylalkannin, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its investigation. The information presented herein is based on current in vitro research and aims to serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.

Core Mechanism of Action: Inhibition of the MAPK/STAT3 Signaling Pathway

In vitro studies have elucidated that a primary mechanism through which β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects is by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses in skin cells.

The MAPK cascade, involving key proteins such as p38 and ERK1/2, and the subsequent activation of the transcription factor STAT3, play a pivotal role in the expression of a wide array of pro-inflammatory genes.[1] β-Acetoxyisovalerylalkannin has been shown to significantly reduce the phosphorylation of p38, ERK1/2, and STAT3 in human keratinocytes (HaCaT cells), thereby downregulating the inflammatory cascade.[1]

Below is a diagram illustrating the inhibitory effect of β-acetoxyisovalerylalkannin on the MAPK/STAT3 signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of β-acetoxyisovalerylalkannin has been quantified through its ability to suppress the expression of various pro-inflammatory cytokines and chemokines in human keratinocytes (HaCaT cells). The following tables summarize the observed dose-dependent inhibitory effects.

Table 1: Effect of β-Acetoxyisovalerylalkannin on IL-17A-Induced Inflammatory Markers in HaCaT Cells

| Inflammatory Marker | Low Dose Inhibition | High Dose Inhibition |

| CXCL1 mRNA | Significant | More Potent (p < 0.01) |

| CXCL2 mRNA | Significant | More Potent (p < 0.01) |

| CXCL8 mRNA | Significant | More Potent (p < 0.01) |

| CCL20 mRNA | Significant | More Potent (p < 0.01) |

Table 2: Effect of β-Acetoxyisovalerylalkannin on LPS-Induced Inflammatory Markers in HaCaT Cells

| Inflammatory Marker | Low Dose Inhibition | High Dose Inhibition |

| IFN-γ mRNA | Potent (p < 0.001) | Potent (p < 0.001) |

| MCP-1 mRNA | Potent (p < 0.001) | Potent (p < 0.001) |

| TNF-α mRNA | Potent (p < 0.001) | Potent (p < 0.001) |

| NF-κB mRNA | Potent (p < 0.001) | Potent (p < 0.001) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the in vitro assessment of β-acetoxyisovalerylalkannin's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT cells) are cultured.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For inflammatory stimulation, HaCaT cells are treated with either Interleukin-17A (IL-17A) or Lipopolysaccharide (LPS). Subsequently, cells are treated with varying concentrations (low and high doses) of β-acetoxyisovalerylalkannin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of inflammatory markers.

-

RNA Extraction: Total RNA is isolated from treated and untreated HaCaT cells using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target inflammatory genes (e.g., CXCL1, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.

Western Blotting for Protein Analysis

This technique is employed to detect the phosphorylation status of key proteins in the MAPK/STAT3 pathway.

-

Protein Extraction: Total protein is extracted from HaCaT cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and STAT3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies: A Research Gap

A comprehensive literature search did not yield any specific in vivo studies investigating the anti-inflammatory properties of β-acetoxyisovalerylalkannin in animal models of skin inflammation. This represents a significant gap in the current understanding of this compound's therapeutic potential.

However, it is noteworthy that the parent compound, shikonin, and other shikonin derivatives have demonstrated anti-inflammatory effects in various in vivo models of skin diseases, including atopic dermatitis and psoriasis.[2] These studies suggest that shikonin derivatives, as a class of compounds, hold promise for the topical treatment of inflammatory skin conditions. Future research should prioritize the in vivo evaluation of β-acetoxyisovalerylalkannin to validate the promising in vitro findings and to assess its efficacy and safety in a physiological context.[1]

Conclusion

β-Acetoxyisovalerylalkannin demonstrates significant anti-inflammatory properties in vitro, primarily through the inhibition of the MAPK/STAT3 signaling pathway in human keratinocytes. The available quantitative data robustly supports its ability to downregulate a range of key pro-inflammatory mediators. While the lack of in vivo data is a current limitation, the promising preclinical findings strongly warrant further investigation of β-acetoxyisovalerylalkannin in animal models of inflammatory skin disease. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and potentially harness the therapeutic potential of this compelling natural compound.

References

- 1. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-proliferative Effects of Acetoxyisovalerylalkannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone derivative, has demonstrated notable anti-proliferative properties against various cancer cell lines. This technical guide provides a comprehensive overview of its effects, focusing on the underlying molecular mechanisms and experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: Anti-proliferative Activity

While specific IC50 values for the anti-proliferative effects of this compound are not consistently reported in publicly available literature, qualitative data from various studies have demonstrated its inhibitory activity against several human cancer cell lines. The primary methods cited for assessing cell viability and proliferation are the Cell Counting Kit-8 (CCK-8) and MTT assays.

Table 1: Summary of Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Assay Method | Observed Effect | Citation |

| A375 | Human Melanoma | CCK-8 | Inhibition of proliferation | [1] |

| U918 | Human Melanoma | CCK-8 | Inhibition of proliferation | [1] |

| HaCaT | Human Keratinocytes | CCK-8 | Inhibition of proliferation | [2] |

Mechanism of Action

This compound exerts its anti-proliferative effects through distinct molecular pathways in different cell types.

Induction of Apoptosis in Melanoma Cells

In human melanoma cells (A375 and U918), this compound induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondria.[1] Key events in this pathway include:

-

Increased ROS Production: The compound triggers an increase in intracellular ROS levels.

-

Mitochondrial Depolarization: The elevated ROS leads to a loss of mitochondrial membrane potential.

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Caspase Activation: The mitochondrial pathway culminates in the activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[1]

Inhibition of MAPK/STAT3 Signaling in Keratinocytes

In human keratinocyte (HaCaT) cells, this compound has been shown to inhibit the MAPK/STAT3 signaling pathway.[3] This inhibition is characterized by the reduced phosphorylation of key proteins in this pathway, including p38, ERK1/2, and STAT3.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Proliferation Assay (CCK-8)

This protocol is a general guideline for assessing cell viability and proliferation using the Cell Counting Kit-8.

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 × 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.

-

-

Treatment:

-

Prepare a series of concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control group (medium with the solvent used to dissolve the compound).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reaction:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC is detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis for Signaling Pathways

This protocol provides a general procedure for analyzing the protein expression and phosphorylation status in signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-